molecular formula C12H13N3O5 B2570388 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 2287333-41-7

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid

Cat. No. B2570388
M. Wt: 279.252
InChI Key: DQCFKMATNSTIBP-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid is a complex organic compound with the following structural formula:


Structure:\text{Structure:}




Molecular Structure Analysis

The molecular formula of this compound is C14H24N2O6 . It consists of a pyridine ring fused with an oxazole ring, along with various substituents. The stereochemistry and spatial arrangement of atoms play a crucial role in its properties and interactions.



Chemical Reactions Analysis

While detailed chemical reactions involving this compound are scarce, it likely participates in esterification, amidation, and other transformations typical of carboxylic acids and their derivatives. Investigating its reactivity with various nucleophiles and electrophiles would provide valuable insights.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • State : Solid

    • Purity : Approximately 95%

    • Storage Temperature : Refrigerator

    • Appearance : Solid form



  • Chemical Properties :

    • IUPAC Name : (2R)-5-{[(allyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]pentanoic acid

    • InChI Code : 1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3,4)/t10-/m1/s1

    • Molecular Weight : 316.35 g/mol




Safety And Hazards


  • Signal Word : Warning

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements : P235 (Keep cool), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate by assessing its pharmacological activity and toxicity.

  • Synthetic Optimization : Develop more efficient synthetic routes to improve accessibility.

  • Structural Elucidation : Employ spectroscopic techniques (NMR, IR, MS) to confirm its structure.

  • Computational Modeling : Predict its binding interactions with biological targets using molecular modeling.


properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c1-12(2,3)20-11(18)15-10-14-8-7(19-10)4-6(5-13-8)9(16)17/h4-5H,1-3H3,(H,16,17)(H,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCFKMATNSTIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(O1)C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid

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